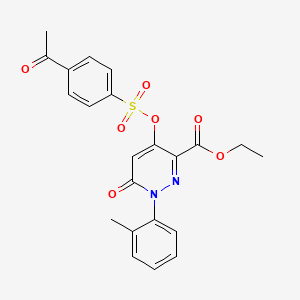
6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(2-methylpiperidin-1-yl)-3-tosylquinoline is a chemical compound that has received significant attention due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to bind to specific receptors in the body and its potential to affect various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing Properties
Two positional isomers related to quinoline were synthesized and analyzed for their fluorescence sensing properties towards Al3+ and Zn2+ ions. The compounds demonstrated dual fluorescence chemosensors capabilities with significant enhancements in emission intensity upon binding with these ions, suggesting their potential application in metal ion detection and environmental monitoring (Hazra et al., 2018).
Efficient Synthesis Methods
Research on the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles demonstrated the feasibility of producing such compounds under solvent-free conditions. This methodology presents a sustainable approach to chemical synthesis, highlighting the importance of green chemistry practices (Rong et al., 2009).
Computational Studies and Drug Development
A study on the synthesis and computational analysis of novel heteroannulated chromones showed the potential of these compounds in understanding the electronic structure, absorption spectra, and nonlinear optical properties. Such computational studies are crucial for designing molecules with desired properties for various applications, including materials science and pharmaceuticals (Halim & Ibrahim, 2017).
Potential Medical Applications
A study focused on pentacyclic acridinium salts showed their potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, suggesting their application in cancer therapy by targeting telomeric integrity (Cookson et al., 2005).
Chemical Characterization and Kinase Inhibition
The synthesis and characterization of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine highlighted its inhibitory potency for selected kinases. Such compounds have significant implications in the development of targeted therapies for diseases modulated by kinase activity (Wydra et al., 2021).
Eigenschaften
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-10-19(11-8-16)28(26,27)22-15-24-21-12-9-17(2)14-20(21)23(22)25-13-5-4-6-18(25)3/h7-12,14-15,18H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPJCDRNVYQVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699249.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2699251.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)
![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)